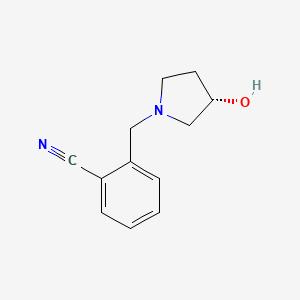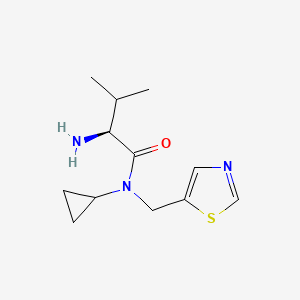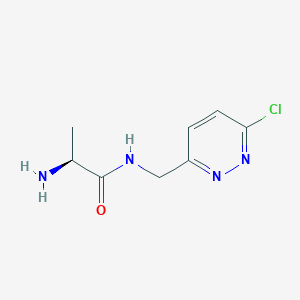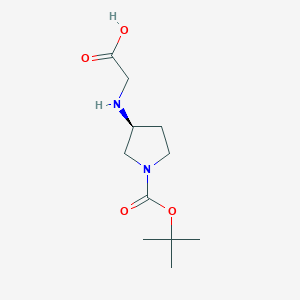
(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile
Descripción general
Descripción
(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a hydroxypyrrolidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile typically involves the reaction of a benzonitrile derivative with a hydroxypyrrolidine compound. One common method includes the use of a base to deprotonate the hydroxypyrrolidine, followed by nucleophilic substitution with the benzonitrile derivative. The reaction conditions often require a solvent such as dimethylformamide or tetrahydrofuran and may be carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (S)-2-((3-Oxopyrrolidin-1-yl)methyl)benzonitrile.
Reduction: Formation of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxypyrrolidine moiety can form hydrogen bonds with biological molecules, while the benzonitrile group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile: The enantiomer of the compound with similar chemical properties but different biological activity.
4-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile: A positional isomer with different reactivity and applications.
2-((3-Hydroxypyrrolidin-1-yl)methyl)benzamide: A related compound with an amide group instead of a nitrile.
Uniqueness
(S)-2-((3-Hydroxypyrrolidin-1-yl)methyl)benzonitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. The presence of both a hydroxypyrrolidine and a benzonitrile group provides a versatile platform for chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
2-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-10-3-1-2-4-11(10)8-14-6-5-12(15)9-14/h1-4,12,15H,5-6,8-9H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGSDLAUDJJCJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide](/img/structure/B3235385.png)

![{(S)-2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid](/img/structure/B3235409.png)
![(S)-2-Amino-N-[4-(benzyl-methyl-amino)-cyclohexyl]-3-methyl-butyramide](/img/structure/B3235412.png)




![(S)-3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3235469.png)


